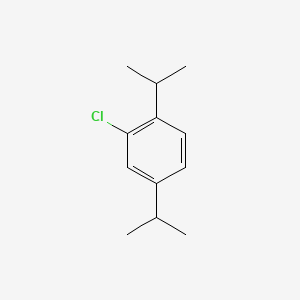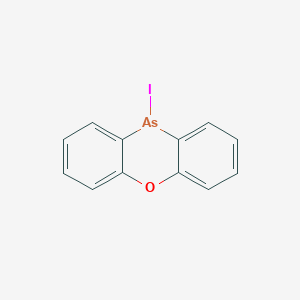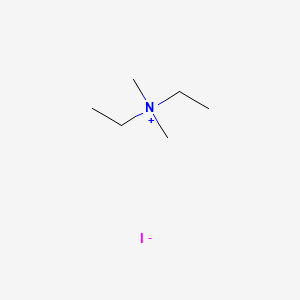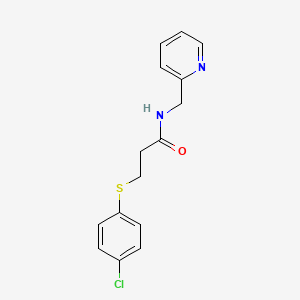![molecular formula C19H20ClN3O B14170018 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol CAS No. 925218-10-6](/img/structure/B14170018.png)
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and an indazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with 2H-indazole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alcohol or amine.
Substitution: The major products are typically substituted derivatives of the original compound.
科学研究应用
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The indazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Lacks the indazole moiety, making it less complex and potentially less active in certain applications.
1-[(2H-indazol-3-yl)methyl]piperidin-4-ol: Lacks the chlorophenyl group, which may affect its binding properties and biological activity.
Uniqueness
4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is unique due to the presence of both the chlorophenyl and indazole groups. This combination enhances its potential for diverse applications, particularly in medicinal chemistry, where both groups contribute to its biological activity and binding affinity.
属性
CAS 编号 |
925218-10-6 |
|---|---|
分子式 |
C19H20ClN3O |
分子量 |
341.8 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-1-(2H-indazol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C19H20ClN3O/c20-15-7-5-14(6-8-15)19(24)9-11-23(12-10-19)13-18-16-3-1-2-4-17(16)21-22-18/h1-8,24H,9-13H2,(H,21,22) |
InChI 键 |
QUVIJOPWQUCXGM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=C4C=CC=CC4=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)




![Methyl 4-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]benzoate](/img/structure/B14169966.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)





![N-[(Furan-2-yl)methyl]-2-oxo-2-[3-(trifluoromethyl)anilino]ethan-1-aminium](/img/structure/B14170022.png)
